

# Application Notes and Protocols for Assessing OSBP Inhibition by Orpinolide

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## Compound of Interest

Compound Name: Orpinolide

Cat. No.: B15600899

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxysterol-binding protein (OSBP) is a pivotal lipid transfer protein that localizes to membrane contact sites between the endoplasmic reticulum (ER) and the trans-Golgi network (TGN).[1][2] It facilitates the exchange of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between these two organelles, playing a crucial role in maintaining lipid homeostasis, Golgi structure, and vesicle transport.[1][3][4][5] Specifically, OSBP transports cholesterol from the ER to the TGN against its concentration gradient, a process fueled by the retrograde transport and subsequent hydrolysis of PI4P.[1][2][3] Dysregulation of OSBP function has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.[3][6]

**Orpinolide**, a synthetic withanolide analog, has been identified as a potent and specific inhibitor of OSBP.[7][8] It directly binds to OSBP, disrupting its lipid transfer function and leading to impaired Golgi homeostasis and anti-leukemic effects.[7][9] These application notes provide detailed protocols for various biochemical and cell-based assays to characterize and quantify the inhibitory activity of **Orpinolide** and other potential OSBP inhibitors.

## Biochemical Assays for Direct OSBP Engagement and Functional Inhibition

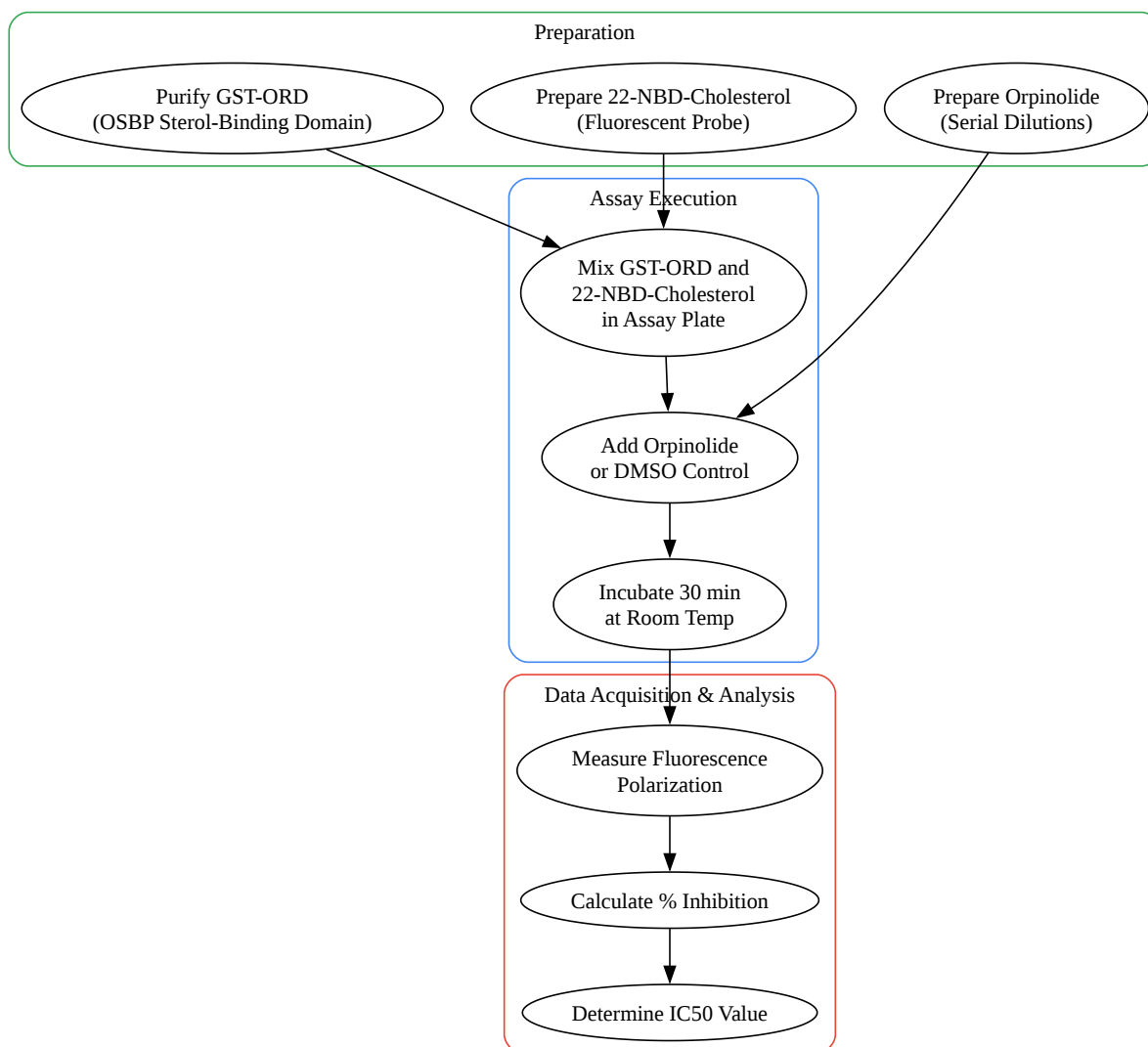
Biochemical assays are essential for confirming direct binding to OSBP and quantifying the inhibition of its lipid transfer activity in a controlled, cell-free environment.

## Fluorescence Polarization (FP) Competition Assay

This assay directly measures the binding of an inhibitor to the OSBP-related domain (ORD), the sterol-binding domain of OSBP. It relies on the displacement of a fluorescently labeled lipid probe from the ORD by the inhibitor, leading to a decrease in fluorescence polarization.

Protocol:

- Protein Purification: Express and purify the glutathione S-transferase (GST)-tagged ORD of human OSBP (GST-ORD).[\[10\]](#)
- Reagents:
  - Assay Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% (v/v) glycerol, 5 mM DTT.[\[10\]](#)
  - Fluorescent Probe: 22-NBD-cholesterol.[\[10\]](#)
  - Test Compound: **Orpinolide** or other potential inhibitors dissolved in DMSO.
- Assay Procedure (384-well plate format):
  - Add purified GST-ORD and 22-NBD-cholesterol to the assay buffer.
  - Add serial dilutions of **Orpinolide** or control compounds. The final DMSO concentration should be kept constant (e.g., <1%).
  - Incubate the plate at room temperature for 30 minutes, protected from light.[\[11\]](#)
  - Measure fluorescence polarization using a plate reader with appropriate filters (e.g., 485 nm excitation and 535 nm emission for fluorescein-based probes).[\[11\]](#)
- Data Analysis:
  - Calculate the percentage of inhibition at each inhibitor concentration.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).[\[12\]](#)



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Caption: OSBP cycle at ER-TGN contact sites and inhibition by **Orpinolide**.

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